
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders.
作用机制
As mentioned earlier, CPP-115 inhibits the enzyme N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, leading to increased levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain. N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, CPP-115 reduces the activity of neurons, leading to its therapeutic effects.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders. However, CPP-115 may also have other effects on the brain and body that are not fully understood.
实验室实验的优点和局限性
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, making it a useful tool for studying the role of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in various physiological processes. However, CPP-115 may also have off-target effects that need to be taken into account when interpreting experimental results.
未来方向
Several future directions for research on CPP-115 can be identified. One area of research could focus on the development of more potent and selective inhibitors of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT. Another area of research could focus on the development of CPP-115 analogs that have improved pharmacokinetic properties. Additionally, more research is needed to fully understand the effects of CPP-115 on the brain and body, as well as its potential therapeutic applications in various neurological disorders.
In conclusion, CPP-115 is a potent inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT that has promising therapeutic applications in various neurological disorders. While more research is needed to fully understand its effects on the brain and body, CPP-115 represents a promising drug candidate for the treatment of these disorders.
合成方法
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopropane carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2,2-difluoroethoxy)propan-1-amine to yield CPP-115.
科学研究应用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFSLGSNYVQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)



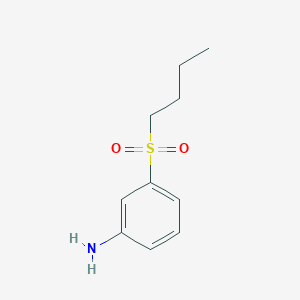
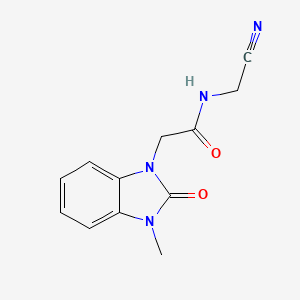
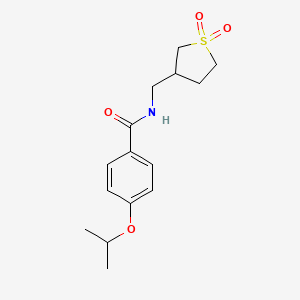

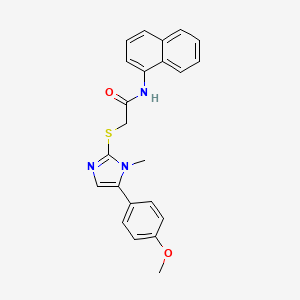
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)

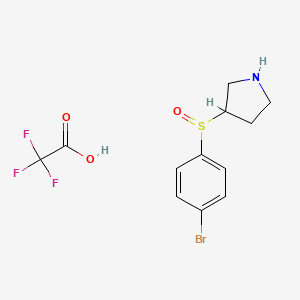
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)